

Physical and chemical properties of Cytarabine-13C3

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Compound of Interest

Compound Name: Cytarabine-13C3

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Cytarabine-13C3: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of the physical and chemical properties, mechanism of action, and analytical methodologies for **Cytarabine-13C3**. This isotopically labeled compound serves as a crucial tool in pharmacokinetic and metabolic studies, offering a precise internal standard for the quantification of cytarabine.

Core Physical and Chemical Properties

Cytarabine-13C3 is a labeled form of Cytarabine, an antineoplastic and antiviral agent.^{[1][2]} As a stable isotope-labeled analog, it is chemically identical to Cytarabine, with the exception of the three carbon-13 isotopes, which increase its molecular weight.^[1] This property makes it an ideal internal standard for mass spectrometry-based quantification methods.^[3]

Property	Value	Source(s)
Molecular Formula	C6(13C)3H13N3O5	[1][4]
Molecular Weight	246.19 g/mol , 246.2 g/mol	[1][4][5]
Appearance	White to Off-White Solid/Crystalline Powder	[2][6]
Melting Point	>214°C (with decomposition)	[7][8]
Solubility	Soluble in DMSO (warmed) and Methanol; Slightly soluble in water.	[4][5][8]
Storage	Store at -20°C or in a 2-8°C refrigerator.	[2][5][9]
Stability	Stable for at least 4 years under proper storage conditions.	[4]

Mechanism of Action: Disruption of DNA Synthesis

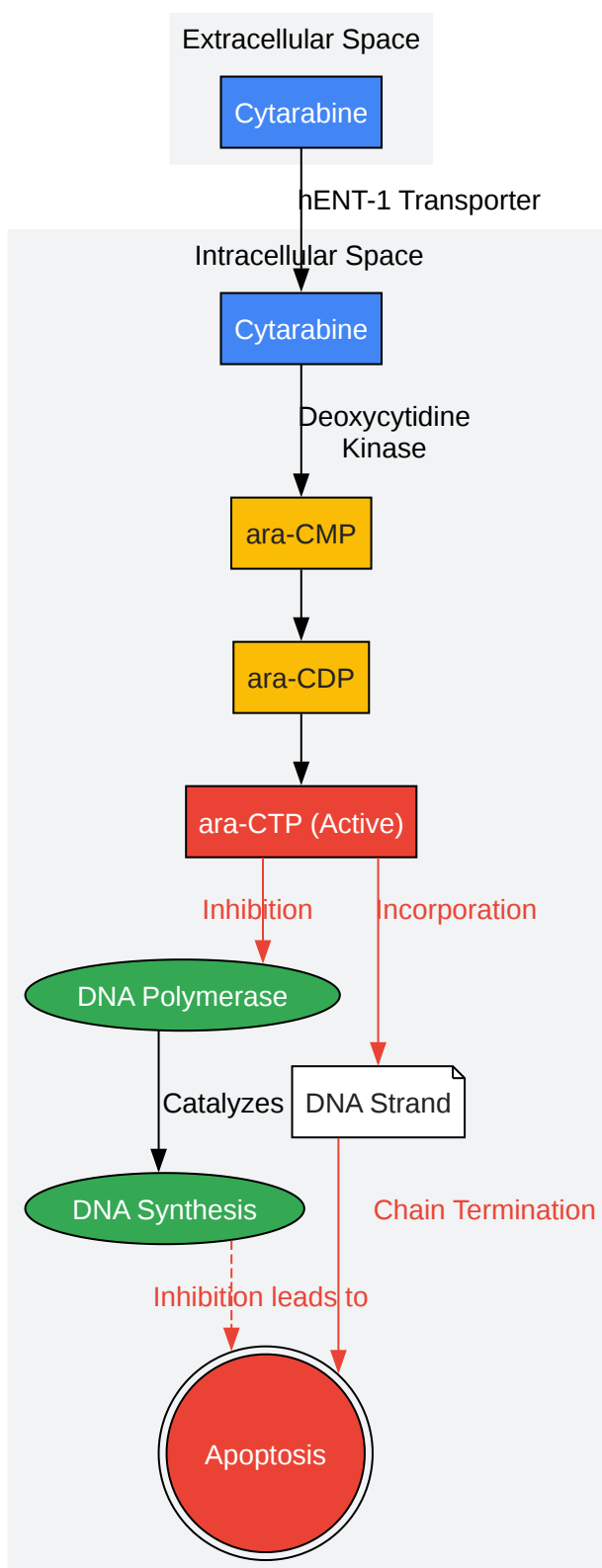
Cytarabine, and by extension **Cytarabine-13C3**, functions as a pyrimidine nucleoside analog that interferes with DNA synthesis.[10][11] Its mechanism is initiated by its transport into the cell, primarily by the human equilibrative nucleoside transporter 1 (hENT-1).[11] Once inside the cell, it undergoes a series of phosphorylations to become its active form, cytarabine triphosphate (ara-CTP).[12][13] This activation is catalyzed by deoxycytidine kinase, deoxycytidylate kinase, and nucleoside diphosphate kinase.[3][4]

The active ara-CTP then exerts its cytotoxic effects through multiple mechanisms:

- **Inhibition of DNA Polymerase:** Ara-CTP competitively inhibits DNA polymerase, an essential enzyme for DNA replication.[13][14]
- **Incorporation into DNA:** It is incorporated into the growing DNA strand during the S phase of the cell cycle.[10][12]

- Chain Termination: The arabinose sugar moiety in cytarabine hinders the rotation of the molecule, preventing the addition of further nucleotides and leading to the termination of the DNA chain.[\[13\]](#)[\[14\]](#)

This disruption of DNA replication and repair ultimately triggers cell death, particularly in rapidly dividing cells like those found in cancer.[\[13\]](#)[\[14\]](#)



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Caption: Intracellular activation and mechanism of action of Cytarabine.

Experimental Protocols

Cytarabine-13C3 is frequently used as an internal standard for the quantification of Cytarabine in biological matrices like plasma and urine using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[\[3\]](#)[\[15\]](#)

Protocol: Quantification of Cytarabine in Human Plasma via LC-MS/MS

This protocol is adapted from methodologies described for the analysis of Cytarabine in biological samples.[\[15\]](#)[\[16\]](#)

1. Sample Preparation:

- To prevent the in-vitro conversion of cytarabine by cytidine deaminase, whole blood samples should be stabilized with tetrahydrouridine immediately after collection.[\[16\]](#)
- For plasma samples, a simple protein precipitation is performed.[\[15\]](#)
- To 50 µL of human plasma, add a known concentration of **Cytarabine-13C3** as the internal standard.[\[15\]](#)[\[16\]](#)
- Precipitate proteins by adding an appropriate volume of a solvent like methanol.
- Vortex the mixture and then centrifuge to pellet the precipitated proteins.
- Transfer the supernatant for analysis.[\[15\]](#)

2. Chromatographic Separation:

- Utilize a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
- A column suitable for polar compounds, such as a high-strength silica T3 column (e.g., 100 × 2.1 mm × 1.8 µm), can be used to achieve separation from endogenous interfering compounds like cytidine.[\[16\]](#)

- The mobile phase composition will depend on the specific column and system but often involves a gradient of aqueous and organic solvents (e.g., water with formic acid and acetonitrile).

3. Mass Spectrometric Detection:

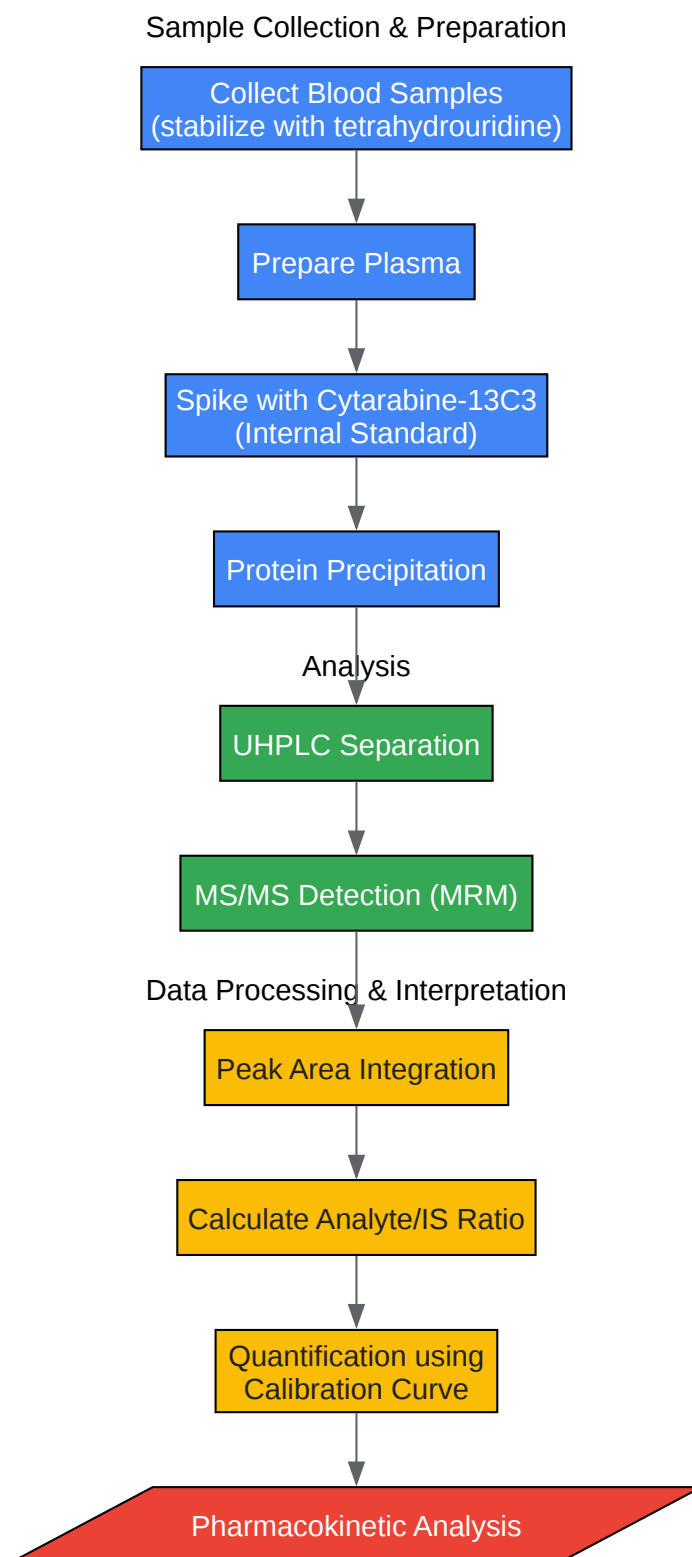
- Employ a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[\[15\]](#)[\[16\]](#)
- Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode to enhance selectivity and sensitivity.[\[15\]](#)
- Monitor the specific precursor-to-product ion transitions for both Cytarabine and **Cytarabine-13C3**. For example:
 - Cytarabine: m/z 242 \rightarrow 109[\[15\]](#)
 - **Cytarabine-13C3**: m/z 245 \rightarrow 113[\[15\]](#)
- The ratio of the peak area of the analyte (Cytarabine) to the peak area of the internal standard (**Cytarabine-13C3**) is used for quantification.[\[15\]](#)

4. Data Analysis and Validation:

- Construct a calibration curve using known concentrations of Cytarabine spiked into the blank matrix.
- The method should be validated for linearity, accuracy, precision, selectivity, and stability to ensure reliable results.[\[15\]](#)

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a pharmacokinetic study utilizing **Cytarabine-13C3**.



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Caption: Workflow for Cytarabine quantification using **Cytarabine-13C3**.

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